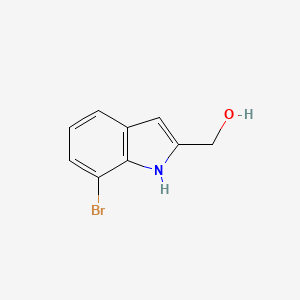
3-Bromo-2,4-dimethyl-1,8-naphthyridine
Übersicht
Beschreibung
3-Bromo-2,4-dimethyl-1,8-naphthyridine is a chemical compound with the linear formula C10H9BrN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Bromo-2,4-dimethyl-1,8-naphthyridine, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethyl-1,8-naphthyridine contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 Pyridine(s) .Chemical Reactions Analysis
The reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2 (1 H )-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-2,4-dimethyl-1,8-naphthyridine is 237.1 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Bromo-2,4-dimethyl-1,8-naphthyridine serves as a precursor in the synthesis of various naphthyridine derivatives, which are of interest due to their potential biological activities and applications in material science. For instance, it is used in the synthesis of thieno[c]-fused naphthyridines through Pd(0)-catalyzed coupling, demonstrating its utility in constructing complex heterocyclic systems. These thieno-fused derivatives have been characterized by their NMR spectra, indicating the versatility of 3-Bromo-2,4-dimethyl-1,8-naphthyridine in facilitating diverse chemical transformations (Malm, Rehn, Hörnfeldt, & Gronowitz, 1994).
Fluorescent Chemosensors
Another application is in the development of fluorescent chemosensors, where derivatives of 3-Bromo-2,4-dimethyl-1,8-naphthyridine have been synthesized and shown to exhibit selective detection of fluoride and mercury ions. This selective detection is attributed to specific interactions between the chemosensor and the ions, making these derivatives useful in environmental monitoring and chemical sensing applications. The detailed investigation of these interactions through spectroscopy and computational studies highlights the compound's potential in analytical chemistry (Chahal, Dar, & Sankar, 2015).
Coordination Chemistry
In coordination chemistry, 3-Bromo-2,4-dimethyl-1,8-naphthyridine derivatives have been used to synthesize complexes with metals such as rhenium. These complexes are characterized by their photoluminescent properties, making them of interest for applications in luminescent materials and molecular electronics. The study of their crystal structure and spectroscopic properties provides insights into the electronic interactions between the naphthyridine ligands and the metal centers, which are crucial for designing functional materials (Zuo, Fu, Che, & Cheung, 2003).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that naphthyridines, a class of compounds to which 3-bromo-2,4-dimethyl-1,8-naphthyridine belongs, often interact with dna and rna .
Mode of Action
It is known that alkyl halides, a group that includes 3-bromo-2,4-dimethyl-1,8-naphthyridine, can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Eigenschaften
IUPAC Name |
3-bromo-2,4-dimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYHTGGELQYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC(=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281712 | |
| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethyl-1,8-naphthyridine | |
CAS RN |
1019108-06-5 | |
| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019108-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)
![2,6-Dimethyl-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1437319.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)